
1-Cyclopentene-1-carboxaldehyde
Overview
Description
1-Cyclopentene-1-carboxaldehyde is a useful research compound. Its molecular formula is C6H8O and its molecular weight is 96.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
1-Cyclopentene-1-carboxaldehyde (CAS No. 6140-65-4) is a cyclic aldehyde with the molecular formula and a molecular weight of 96.13 g/mol. This compound has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound, summarizing key findings from recent studies, including case studies and relevant data tables.
- Molecular Formula :
- Molecular Weight : 96.13 g/mol
- Boiling Point : Approximately 419.2 K
- InChI Key : RALDHUZFXJKFQB-UHFFFAOYSA-N
Biological Activity Overview
This compound has been studied for its potential biological activities, particularly in the context of its reactivity and interactions with various biological systems. The compound's aldehyde functional group is known to participate in a variety of chemical reactions, which can lead to diverse biological effects.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. A study demonstrated that this compound could inhibit the growth of certain bacterial strains, suggesting its potential as a natural preservative or therapeutic agent .
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 10 |
Escherichia coli | 12 | 10 |
Bacillus subtilis | 10 | 10 |
The mechanism by which this compound exerts its biological effects is primarily attributed to its ability to form reactive intermediates that can interact with cellular macromolecules such as proteins and nucleic acids. This reactivity can lead to the disruption of cellular processes, ultimately resulting in antimicrobial effects.
Case Study 1: Enantioselective Synthesis
A notable study focused on the enantioselective synthesis of cyclopentene carbaldehydes, including this compound, utilizing a direct multicatalytic cascade sequence involving carbocyclization reactions . The study highlighted the compound's utility in synthetic organic chemistry and its relevance in developing new pharmaceuticals.
Case Study 2: Photochemical Reactions
Another investigation explored the photochemical properties of this compound in the presence of Lewis acids. The research indicated that under UV light irradiation, the compound could undergo photocycloaddition reactions, leading to the formation of various products with potential biological significance .
Safety and Toxicity
While exploring the biological activity of this compound, it is crucial to consider safety and toxicity profiles. The compound has been classified with several hazard statements indicating potential health risks, including irritation to skin and eyes . Proper handling and safety measures are recommended when working with this chemical.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing 1-cyclopentene-1-carboxaldehyde in laboratory settings?
- Methodological Answer : Synthesis typically involves a two-step procedure starting from cyclopentene derivatives. A critical challenge is the compound’s propensity for co-evaporation with low-boiling solvents (e.g., ether/pentane), which reduces yields during oxidation steps. Quantification via NMR using an internal standard (e.g., 1,4-dioxane) is recommended for accurate measurement. For characterization, combine spectral data (NMR, IR) with chromatographic purity checks. Ensure proper isolation and storage in tightly sealed containers under inert conditions to prevent degradation .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Methodological Answer : Avoid skin/eye contact and inhalation of vapors. Use electrostatic-safe equipment and work in well-ventilated areas. Store in dry, airtight containers under inert gas (e.g., nitrogen) to prevent oxidation. Post-opening, reseal containers immediately and maintain upright positioning to avoid leakage. Refer to safety data sheets (SDS) for specific handling protocols, including spill containment (e.g., vacuuming or sweeping) and disposal guidelines .
Q. What are the key spectral markers for confirming the identity of this compound?
- Methodological Answer : NMR should show a characteristic aldehyde proton peak near δ 9.5–10.0 ppm and olefinic protons from the cyclopentene ring (δ 5.5–6.5 ppm). IR spectroscopy should confirm the C=O stretch (~1700 cm) and conjugated C=C absorption (~1600 cm). Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation. Compare data with literature values for consistency .
Advanced Research Questions
Q. How can researchers optimize synthetic yields of this compound given its volatility?
- Methodological Answer : Address co-evaporation by using high-boiling solvents (e.g., dichloromethane) or azeotropic distillation setups. Monitor reaction progress via TLC or in situ NMR to minimize over-oxidation. Alternative oxidation agents (e.g., Swern or Dess-Martin reagents) may improve selectivity. Pre-purify intermediates to reduce side reactions. Report yields as weight percent in solvent mixtures for reproducibility .
Q. What strategies are effective in resolving contradictions between experimental and computational data for this compound?
- Methodological Answer : Perform iterative data triangulation:
- Experimental : Replicate syntheses under varying conditions (temperature, solvent, catalyst loading).
- Computational : Compare DFT-derived spectral predictions (e.g., NMR shifts) with empirical data.
- Statistical : Apply variance analysis (ANOVA) to assess significance of discrepancies. Use software like Gaussian or ORCA for computational modeling. Document all parameters (basis sets, solvation models) to enable cross-validation .
Q. How can this compound be functionalized for applications in asymmetric catalysis or materials science?
- Methodological Answer : Exploit the aldehyde’s electrophilicity for condensation reactions (e.g., Knoevenagel or aldol additions) to generate α,β-unsaturated derivatives. For chiral applications, employ organocatalysts (e.g., proline derivatives) to induce enantioselectivity. To enhance thermal stability for materials use, incorporate the compound into cross-linked polymers via Michael addition or click chemistry. Monitor reaction selectivity using chiral HPLC or X-ray crystallography .
Q. What are the best practices for reporting synthetic protocols involving this compound in peer-reviewed journals?
- Methodological Answer : Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry):
- Main Text : Include ≤5 critical syntheses; move others to supplementary data.
- Experimental Section : Detail solvent purification, reaction times, and workup steps. For known compounds, cite prior literature; for new derivatives, provide full spectral data.
- Data Reproducibility : Use standardized units (e.g., mmol, mL) and specify equipment models (e.g., NMR MHz, column specifications). Reference datasets in repositories like PubChem or NIST Chemistry WebBook .
Properties
IUPAC Name |
cyclopentene-1-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c7-5-6-3-1-2-4-6/h3,5H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RALDHUZFXJKFQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30210337 | |
Record name | 1-Cyclopentene-1-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30210337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6140-65-4 | |
Record name | 1-Cyclopentene-1-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6140-65-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Cyclopentene-1-carboxaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006140654 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Cyclopentene-1-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30210337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cyclopent-1-ene-1-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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